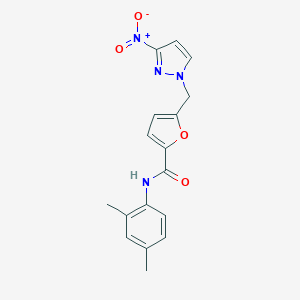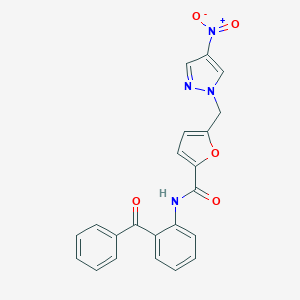
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as CDC25B inhibitor II, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of CDC25B phosphatase, which is a key enzyme involved in the regulation of the cell cycle. The inhibition of this enzyme has been shown to have anti-cancer effects, making CDC25B inhibitor II a promising candidate for cancer treatment.
作用機序
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II works by binding to the active site of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, preventing it from dephosphorylating its substrate, cyclin-dependent kinases (CDKs). CDKs are key regulators of the cell cycle, and their activity is necessary for cells to progress through the cell cycle. By inhibiting 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II prevents the activation of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to induce apoptosis in cancer cells, leading to their death. These effects are mediated by the inhibition of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase and the subsequent inhibition of CDK activity.
実験室実験の利点と制限
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has several advantages for lab experiments. It is a potent and specific inhibitor of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, making it a valuable tool for studying the role of this enzyme in the cell cycle and cancer progression. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to have low toxicity in normal cells, making it a safe compound to use in lab experiments. However, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has some limitations, including its low solubility in water and its instability in aqueous solutions. These limitations must be taken into account when designing experiments using 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II.
将来の方向性
There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II. One area of interest is the development of more potent and selective inhibitors of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase, which may have increased efficacy and fewer side effects. Additionally, further studies are needed to investigate the potential of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research is needed to determine the optimal dosage and administration of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II for cancer treatment, as well as its potential application in other diseases.
合成法
The synthesis of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II involves several steps, starting with the reaction of 3,4-dichlorobenzylamine with 1,5-dimethylpyrazole-3-carboxylic acid. This reaction produces the intermediate 3,4-dichlorobenzyl-1,5-dimethylpyrazole-3-carboxamide, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloroaniline to produce the final product, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II.
科学的研究の応用
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. The inhibition of 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide phosphatase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II a promising candidate for cancer therapy. Additionally, 4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitor II has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, suggesting that it may have a synergistic effect with other cancer treatments.
特性
製品名 |
4-chloro-N-(3,4-dichlorobenzyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C13H12Cl3N3O |
分子量 |
332.6 g/mol |
IUPAC名 |
4-chloro-N-[(3,4-dichlorophenyl)methyl]-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12Cl3N3O/c1-7-11(16)12(18-19(7)2)13(20)17-6-8-3-4-9(14)10(15)5-8/h3-5H,6H2,1-2H3,(H,17,20) |
InChIキー |
YGATUQTZDNWZNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |
正規SMILES |
CC1=C(C(=NN1C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)




![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)
![dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate](/img/structure/B213782.png)

![1-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}indoline](/img/structure/B213784.png)

